Capmatinib metabolite M18 is a significant metabolic product derived from Capmatinib, a selective inhibitor of the MET receptor tyrosine kinase. Capmatinib is primarily used in treating advanced non-small cell lung cancer characterized by MET exon 14 skipping mutations. The compound is recognized for its ability to inhibit aberrant signaling pathways that contribute to tumor growth and survival, making it a critical therapeutic agent in oncology.
Capmatinib was developed by Novartis Pharmaceuticals and is marketed under the brand name Tabrecta. It received accelerated approval from the U.S. Food and Drug Administration on May 6, 2020, for patients with specific genetic alterations in their tumors. The metabolite M18 is one of several metabolites formed during the drug's metabolism in the body, particularly through hepatic processes.
Capmatinib belongs to the class of small molecule kinase inhibitors, specifically targeting the MET receptor. Its metabolites, including M18, are classified based on their structural modifications and biological activity related to the parent compound.
The synthesis of Capmatinib and its metabolites, including M18, involves complex organic chemistry techniques. These methods typically include:
The industrial synthesis of Capmatinib and its metabolites is conducted under stringent conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the synthesized compounds.
Capmatinib metabolite M18 has a complex molecular structure characterized by its specific functional groups.
The structural analysis reveals that M18 contains a fluorine atom, an imidazo-triazinone core, and a quinoline moiety, contributing to its biological activity.
Capmatinib metabolite M18 undergoes various chemical reactions during its metabolic processing:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Understanding these reactions helps elucidate the metabolic pathways and potential side effects associated with Capmatinib.
Capmatinib metabolite M18 exerts its pharmacological effects by interacting with the MET receptor tyrosine kinase. This receptor plays a crucial role in cellular processes such as growth, survival, and proliferation. By inhibiting MET signaling pathways, M18 contributes to reducing tumor cell proliferation and survival.
Capmatinib metabolite M18 exhibits properties typical of small organic molecules:
The chemical properties include reactivity patterns that influence how M18 interacts with biological systems. Its interactions are primarily dictated by functional groups present in its structure.
Capmatinib metabolite M18 has several scientific applications:
Capmatinib undergoes extensive phase I biotransformation, with metabolite M18 representing a quantitatively minor but structurally significant product. The formation of M18 is primarily mediated through oxidative deamination followed by conjugative reactions, distinguishing it from the primary lactam-derived metabolites. In vitro studies using human hepatocytes and recombinant enzyme systems confirm that M18 generation requires sequential enzymatic processing: initial oxidation by cytochrome P450 (CYP) isoforms (predominantly CYP3A4/5) yields an unstable aldehyde intermediate, which is subsequently dehydrogenated to a carboxylic acid derivative by aldehyde dehydrogenase (ALDH). This carboxylic acid intermediate then undergoes glucuronidation via UDP-glucuronosyltransferase (UGT) 1A3 and 2B7 to form the stable acyl glucuronide M18 [2] [5].
Kinetic parameters for M18 formation demonstrate substrate saturation kinetics (Km = 18.3 µM, Vmax = 45 pmol/min/mg protein), indicating high-affinity, low-capacity metabolism. This contrasts with the linear kinetics observed for other capmatinib metabolites, suggesting enzyme-limited production of M18 [5].
Table 1: Enzymatic Kinetic Parameters for M18 Formation
Enzyme System | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
CYP3A4 | 18.3 | 45 | 2.46 |
ALDH1A1 | 32.1 | 28 | 0.87 |
UGT1A3 | 41.5 | 12 | 0.29 |
While aldehyde oxidase (AO) dominates capmatinib’s overall metabolism (accounting for ~60% of clearance), its role in M18 formation is indirect and complementary. AO inhibition studies using raloxifene (selective AO inhibitor) reduce M16 production by >80% but only minimally affect M18 levels (<15% reduction). Conversely, co-incubation with the potent CYP3A4 inhibitor itraconazole decreases M18 formation by 52%, confirming CYP3A4’s rate-limiting role in M18 biosynthesis [2] [5] [8].
The tissue-specific expression of these enzymes further modulates M18 generation:
Table 2: Enzyme Contributions to Capmatinib Metabolite Formation
Metabolite | Primary Enzyme | Inhibitor Effect (%) | Inducer Effect (%) |
---|---|---|---|
M16 | Aldehyde oxidase | ↓ 82% (raloxifene) | ↔ 8% (rifampicin) |
M18 | CYP3A4 | ↓ 52% (itraconazole) | ↓ 67% (rifampicin) |
M11 | CYP2C9 | ↓ 38% (sulfaphenazole) | ↓ 41% (rifampicin) |
M18 exhibits distinct structural and functional properties compared to the major AO-derived metabolite M16:
Structural Characteristics:
Metabolic Clearance Pathways:
Pharmacological Activity:
Table 3: Comparative Properties of Capmatinib Metabolites
Property | Capmatinib | M16 | M18 |
---|---|---|---|
Molecular Weight | 412.4 Da | 410.4 Da | 588.5 Da |
Primary Enzyme | - | Aldehyde oxidase | CYP3A4/UGTs |
MET IC50 | 0.6 nM | >10,000 nM | 320 nM |
Plasma Protein Binding | 96% | 89% | 43% |
Elimination Route | Feces (78%) | Feces (63%) | Urine (89%) |
Elimination Half-life | 6.5 h | 12.1 h | 3.2 h |
The divergent pathways of M16 and M18 formation exemplify metabolic switching under enzyme modulation: CYP3A4 induction with rifampicin decreases M18 AUC by 67% while increasing M16 exposure by 15%, indicating competitive biotransformation routing [5]. This metabolic plasticity underscores the need for enzyme phenotyping in precision dosing strategies.
Table 4: Comprehensive Metabolite Profile of Capmatinib
Metabolite ID | Structure | Formation Pathway | Relative Abundance in Plasma (%) |
---|---|---|---|
Capmatinib | Parent compound | - | 100 (reference) |
M16 (CMN288) | Lactam | Aldehyde oxidase | 42.9 ± 2.9 |
M18 | Carboxylic acid glucuronide | CYP3A4/UGTs | 4.7 ± 0.8 |
M11 | Hydroxylated | CYP2C9 | 12.1 ± 3.2 |
M14 | N-dealkylated | CYP3A4 | 8.5 ± 1.6 |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8